Product packaging for o-Arsanilic acid(Cat. No.:CAS No. 2045-00-3)

o-Arsanilic acid

Cat. No.: B134828
CAS No.: 2045-00-3
M. Wt: 217.05 g/mol
InChI Key: LQCOCUQCZYAYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Arsanilic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H8AsNO3 and its molecular weight is 217.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Aminophenylarsonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12611. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8AsNO3 B134828 o-Arsanilic acid CAS No. 2045-00-3

Properties

IUPAC Name

(2-aminophenyl)arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCOCUQCZYAYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8AsNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174395
Record name 2-Aminophenylarsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045-00-3
Record name o-Arsanilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2045-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminophenylarsonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Arsanilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminophenylarsonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminophenylarsonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOPHENYLARSONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7T2PH7DL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

The Output Should Be Only the Numerical Hierarchical Structure.1. Historical Trajectories and Seminal Discoveries of O Arsanilic Acid in Scientific Research

Early Synthesis and Initial Characterizations of Atoxyl

The synthesis of the compound that would come to be known as Atoxyl is credited to Antoine Béchamp in 1859. wikipedia.orgchemeurope.comnih.govmdpi.comscispace.com Béchamp, while working on aniline (B41778) dyes, reacted aniline with arsenic acid, creating an organoarsenic compound he incorrectly identified as an arsenic acid anilide. wikipedia.orgillinois.edu He named it Atoxyl, meaning "non-poisonous," to highlight its reduced toxicity compared to inorganic arsenic compounds like Fowler's solution. wikipedia.orgchemeurope.comillinois.eduresearchgate.net For several decades, the compound remained relatively obscure, finding some use in treating skin conditions. chemeurope.comresearchgate.net

The turn of the 20th century brought renewed interest in Atoxyl. In 1905, British physicians H.W. Thomas and A. Breinl reported its effectiveness against trypanosomiasis in animals. wikipedia.orgnih.govisciii.es This discovery was a significant step, as trypanosomiasis, or sleeping sickness, was a major health crisis, particularly in colonial Africa. wikipedia.orgisciii.es However, the initial promise of Atoxyl was tempered by its significant toxicity in humans, often causing blindness by damaging the optic nerve. chemeurope.comisciii.esebsco.com

A crucial development in the understanding of Atoxyl came from the work of Paul Ehrlich and his chemist, Alfred Bertheim. chemeurope.comjameslindlibrary.organimalresearch.info Ehrlich suspected that the accepted chemical structure of Atoxyl was incorrect. chemeurope.com Through their research, Ehrlich and Bertheim correctly identified the structure of Atoxyl as p-aminophenylarsonic acid, revealing a free amino group. chemeurope.comanimalresearch.info This corrected structure was pivotal because it suggested that the molecule could be chemically modified to enhance its therapeutic properties while potentially reducing its toxicity. chemeurope.comillinois.edu This fundamental discovery laid the groundwork for the systematic development of new arsenical drugs. illinois.edupaul-ehrlich.de

Timeline of Atoxyl's Early Development Key Event Individual(s) Involved Significance
1859Synthesis of AtoxylAntoine BéchampCreation of the first organic arsenical drug. wikipedia.orgchemeurope.comnih.govmdpi.comscispace.com
1905Discovery of trypanocidal activityH.W. Thomas and A. BreinlFirst demonstration of Atoxyl's effectiveness against a major infectious disease. wikipedia.orgnih.govisciii.es
1907Correction of chemical structurePaul Ehrlich and Alfred BertheimEnabled the systematic modification of Atoxyl for improved therapeutic potential. chemeurope.comanimalresearch.info

Influence on Early Chemotherapeutic Paradigms and Antimicrobial Research

The discovery of Atoxyl's antimicrobial properties and the subsequent elucidation of its correct chemical structure by Ehrlich and Bertheim had a profound impact on the nascent field of chemotherapy. jameslindlibrary.org It provided a crucial lead compound for Ehrlich's quest to develop a "magic bullet" – a chemical that could selectively target and destroy pathogens without harming the host. jameslindlibrary.orglongitudeprize.orgwikipedia.org

Ehrlich's work with Atoxyl was a paradigm shift in drug discovery. mdpi.com Instead of random screening, he embarked on a systematic program of chemical modification, creating hundreds of derivatives of Atoxyl. longitudeprize.orgcontemporarypediatrics.comasu.edu This methodical approach, a hallmark of modern pharmaceutical research, was revolutionary at the time. mdpi.com His team, which included the bacteriologist Sahachiro Hata, tested these new compounds for their efficacy against various pathogens. chemeurope.comjameslindlibrary.orglongitudeprize.org

The most famous outcome of this research was the discovery of arsphenamine, the 606th compound synthesized in this series, which was marketed as Salvarsan in 1910. researchgate.netjameslindlibrary.orgpaul-ehrlich.decontemporarypediatrics.com Salvarsan proved to be an effective treatment for syphilis, a devastating disease at the time. researchgate.netjameslindlibrary.orglongitudeprize.org The success of Salvarsan, a direct descendant of Atoxyl, is considered the first major triumph of modern chemotherapy and validated Ehrlich's "magic bullet" concept. researchgate.netwikipedia.org

The development of Salvarsan from Atoxyl also highlighted the importance of understanding the relationship between chemical structure and biological activity. Ehrlich correctly determined that the pentavalent arsenic in Atoxyl was less therapeutically active than the trivalent arsenic in his more successful derivatives. ebsco.com

The legacy of Atoxyl in antimicrobial research is significant. It served as the crucial starting point for the development of the first effective chemotherapeutic agents. researchgate.net The principles of systematic chemical modification and targeted therapy that Ehrlich pioneered with Atoxyl laid the foundation for the discovery of countless other antimicrobial drugs, including the sulfa drugs and penicillins that would follow decades later. mdpi.comcontemporarypediatrics.com Although Atoxyl itself was too toxic for widespread human use, its influence on the development of chemotherapeutic strategies was transformative. wikipedia.org

Compound Key Discovery/Development Significance
Atoxyl Demonstrated activity against trypanosomes. wikipedia.orgServed as the lead compound for Ehrlich's research.
Arsphenamine (Salvarsan) Discovered as the 606th derivative of Atoxyl. contemporarypediatrics.comThe first effective chemotherapeutic agent for syphilis. researchgate.netjameslindlibrary.orglongitudeprize.org
Neosalvarsan A more soluble and less toxic derivative of Salvarsan. jameslindlibrary.orgAn improvement on the original "magic bullet."

Synthetic Methodologies and Chemical Transformations of O Arsanilic Acid

Mechanistic Insights into the Béchamp Reaction for Arsanilic Acid Synthesis

The primary industrial method for synthesizing arsanilic acid is the Béchamp reaction, first reported by Antoine Béchamp in 1863. wikipedia.orgwikipedia.org This reaction involves the direct arsenation of an activated aromatic ring, such as aniline (B41778), with arsenic acid. chem-station.com It is classified as an electrophilic aromatic substitution reaction. wikipedia.org

The idealized stoichiometry for the synthesis of p-arsanilic acid is as follows: C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O wikipedia.orgwikipedia.org

The mechanism, while seemingly straightforward, involves several stages. Initially, aniline reacts with arsenic acid to form aniline arsenate. redalyc.org This salt is then heated to high temperatures (around 180-190°C), causing it to decompose. During this heating process, the aniline arsenate loses water and aniline, forming an acid arsenate intermediate. redalyc.org This intermediate subsequently undergoes an intramolecular rearrangement and further reaction to yield the final arsonic acid product, along with byproducts such as water and arsenious acid. redalyc.org The arsenic acid acts as the electrophile, attacking the electron-rich aniline ring, with substitution occurring preferentially at the para-position due to the ortho, para-directing nature of the amino group. However, the ortho-isomer, o-arsanilic acid, is also formed. The principle of this reaction has also been applied to explain the chemisorption of arsenic(III) on biochar modified with aromatic amine groups, where the surface aromatic rings react with arsenic acid in a similar fashion. usq.edu.auresearchgate.net

Advanced Synthetic Pathways for this compound and its Derivatives

While the Béchamp reaction is the most traditional method, other synthetic pathways exist for producing arsanilic acids and their derivatives.

Reduction of Nitroaromatic Arsonic Acids : An alternative route to p-arsanilic acid is the reduction of p-nitrobenzenearsonic acid, for which various reducing agents can be employed. orgsyn.org This method avoids the direct handling of aniline in the high-temperature arsenation step.

The Bart Reaction : For the synthesis of various arylarsonic acids, the Bart reaction provides a versatile alternative. This method involves the reaction of an aromatic diazonium salt with sodium arsenite, typically in the presence of a copper catalyst. acs.orgumsystem.edu This pathway is particularly useful for creating a wide range of substituted arylarsonic acids that may not be accessible through direct arsenation.

Synthesis of Derivatives : Derivatives of arsanilic acid are often prepared by modifying the amino group after the arsonic acid group is in place. For instance, N-substituted amides can be synthesized by reacting arsanilic acid with acyl halides like chloroacetyl halides. zenodo.org This allows for the creation of more complex molecules where the arsanilic acid moiety is tethered to other functional groups. zenodo.org For example, o-methacryloylaminophenylarsonic acid, a monomer for water-soluble polyelectrolytes, is synthesized through the condensation reaction of this compound and methacryloyl chloride. researchgate.net

A summary of key synthetic reactions is provided below.

Reaction NameReactantsProductGeneral Description
Béchamp ReactionAniline + Arsenic Acido/p-Arsanilic AcidDirect electrophilic arsenation of aniline at high temperatures. wikipedia.orgwikipedia.org
Reductionp-Nitrobenzenearsonic Acid + Reducing Agentp-Arsanilic AcidReduction of the nitro group to an amino group. orgsyn.org
Bart ReactionAryl Diazonium Salt + Sodium ArseniteArylarsonic AcidCoupling reaction, often catalyzed by copper salts. acs.orgumsystem.edu
N-AcylationThis compound + Acyl HalideN-Acyl-o-arsanilic AcidCondensation reaction at the amino group to form an amide linkage. researchgate.net

Exploration of Side Reactions and Yield Optimization in this compound Synthesis

The synthesis of arsanilic acid via the Béchamp reaction is often complicated by significant side reactions that can impact the purity and yield of the final product. orgsyn.org

A primary side reaction is the oxidation of aniline by the hot, concentrated arsenic acid. orgsyn.org This oxidative process leads to the formation of deeply colored, tarry materials and specific dye compounds like fuchsine. redalyc.orgorgsyn.org Another major byproduct is di-(p-aminophenyl) arsonic acid, formed when a second aniline molecule reacts with the initial arsanilic acid product. orgsyn.orggoogle.com Under certain oxidative conditions, the arsonic acid group (-AsO₃H₂) can act as a leaving group, resulting in the formation of products like nitrobenzene (B124822) and inorganic arsenic species. nih.gov

Side Reaction TypeKey Byproduct(s)Cause
Oxidation of AnilineTarry materials, FuchsineOxidizing action of hot arsenic acid on aniline. redalyc.orgorgsyn.org
Di-substitutiondi-(p-aminophenyl) arsonic acidReaction of arsanilic acid with a second molecule of aniline. orgsyn.org
C-As Bond CleavageNitrobenzene, Inorganic ArsenicOxidative pressure on the aromatic ring. nih.gov

Given these challenges, several strategies for yield optimization have been developed.

Control of Reaction Conditions : Adjusting the ratio of reactants and the reaction time can influence the yield. For larger-scale preparations, using a higher proportion of aniline and extending the heating time (e.g., 12-16 hours at 155°C) has been found to improve the yield of the desired product. orgsyn.org

pH Control During Isolation : The precipitation of arsanilic acid from the reaction mixture is highly sensitive to pH. Careful control of the hydrogen-ion concentration is crucial for maximizing the recovery of the crystalline product. orgsyn.org

Theoretical Investigations of Aromatic Arsonic Acid Reactivity

Computational chemistry provides significant insights into the structure and reactivity of aromatic arsonic acids. Density Functional Theory (DFT) is a powerful tool used to model these compounds and predict their behavior. walshmedicalmedia.comglobalresearchonline.net

Studies using DFT, often with basis sets like B3LYP/6-31+G**, have been employed to analyze the molecular geometry, vibrational frequencies, and conformational stability of arsanilic acid. walshmedicalmedia.comglobalresearchonline.netresearchgate.net These theoretical calculations help in understanding the molecule's fundamental properties. Key areas of investigation include:

Molecular Orbitals and Reactivity : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about charge transfer within the molecule and its electronic properties. walshmedicalmedia.comglobalresearchonline.net The Molecular Electrostatic Potential (MEP) map helps to identify the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. walshmedicalmedia.comglobalresearchonline.net

Acidity (pKa) Prediction : The reactivity of the arsonic acid group is critically dependent on its acidity (pKa). Theoretical models have been developed to calculate the pKa values of substituted aromatic arsonic acids. researchgate.netacs.org These studies consistently show that the electronic nature of substituents on the aromatic ring has a profound effect. Electron-withdrawing groups (e.g., -NO₂) lower the pKa, making the acid stronger, while electron-donating groups (e.g., -OCH₃) increase the pKa, making it weaker. researchgate.netacs.org The position of the substituent (ortho, meta, or para) also significantly influences the acidity due to varying electronic and steric effects. acs.org

Structural Parameters : Computational methods can predict bond lengths and angles with high accuracy. For p-arsanilic acid, calculations have determined the As-O bond lengths to be approximately 1.77-1.78 Å. researchgate.net

Theoretical MethodInvestigated PropertyKey Findings
DFT (B3LYP)Molecular Geometry, Vibrational FrequenciesProvides accurate structural parameters and helps interpret experimental spectra (FTIR, Raman). walshmedicalmedia.comglobalresearchonline.net
HOMO-LUMO AnalysisElectronic Properties, Charge TransferDetermines the electronic band gap and potential for intramolecular charge transfer. walshmedicalmedia.comglobalresearchonline.net
Molecular Electrostatic Potential (MEP)Chemical Reactivity SitesIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. walshmedicalmedia.comglobalresearchonline.net
DFT for pKa CalculationAcidity of Arsonic Acid GroupElectron-withdrawing groups increase acidity (lower pKa); electron-donating groups decrease acidity (higher pKa). researchgate.netacs.org

Environmental Dynamics and Biogeochemical Cycling of O Arsanilic Acid

Sources and Dissemination Pathways of o-Arsanilic Acid in Agro-Environmental Systems

The primary source of this compound in agro-environmental systems is its historical use as a veterinary drug and feed additive for livestock, particularly in the poultry and swine industries, to promote growth and control parasites. evitachem.comresearchgate.net Although its use has been curtailed in many regions, its legacy persists in the environment. up.ac.za

The principal dissemination pathway of this compound into the environment is through the land application of animal manure as fertilizer. researchgate.netup.ac.za A significant portion of organoarsenic additives ingested by animals is excreted unchanged. researchgate.net This manure, when applied to agricultural fields, introduces this compound and its transformation products into the soil. researchgate.netup.ac.za

From the soil, several dissemination pathways are possible:

Surface Runoff: Rainfall and irrigation can transport soil-bound and dissolved this compound into adjacent surface water bodies, such as rivers and lakes. researchgate.netup.ac.za

Leaching: Due to its solubility in water, this compound can leach through the soil profile and potentially contaminate groundwater. up.ac.zaresearchgate.net

Soil Adsorption: The compound can be retained in the soil through adsorption to soil particles, which affects its mobility. bvsalud.orgbvsalud.org

The application of animal waste as organic manure effectively transforms a "point" source of contamination at the farm into a "non-point" source, amplifying the risk of this compound pollution in the wider environment. up.ac.za

Abiotic Transformation Processes of this compound

Once in the environment, this compound is subject to several abiotic transformation processes that alter its chemical structure and environmental behavior. These processes are largely influenced by environmental conditions and the physicochemical properties of the surrounding matrix.

Sunlight can induce the photolytic degradation of arsanilic acid isomers. researchgate.net While much of the detailed research has focused on the para isomer (p-arsanilic acid), the fundamental mechanisms are relevant. Arsanilic acid absorbs UV light, which can lead to its rapid degradation through direct photolysis or self-sensitized photodegradation. researchgate.net The process involves the cleavage of the carbon-arsenic bond, leading to the formation of more toxic inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)), as well as various organic by-products. researchgate.net

The kinetics of photolysis are significantly dependent on factors like pH. For instance, studies on p-arsanilic acid show that the degradation rate increases with higher pH. researchgate.net Under acidic conditions, the main products are As(III) and p-aminophenol, whereas at higher pH levels, As(V) and aniline (B41778) are the predominant products. researchgate.net Advanced oxidation processes, which generate highly reactive hydroxyl radicals (•OH), have been shown to effectively degrade phenylarsonic acids, suggesting that such pathways can be significant in the environmental degradation of this compound. acs.org

The mobility of this compound in soil and aquatic systems is significantly controlled by its adsorption and desorption on geochemical substrates like soil minerals and organic matter. up.ac.zabvsalud.org Research has shown that phenylarsenicals, including this compound, are retained differently by various soil types. bvsalud.orgbvsalud.org

One study investigating the sorption of phenylarsenicals on an Acrisol soil found a saturation capacity of 3.4 g(As) kg(soil)⁻¹ for this compound. bvsalud.org The retention of these compounds is not solely determined by the iron content of the soil, indicating that other factors, such as soil composition and the specific structure of the arsenical, play a crucial role. bvsalud.org The order of retention on three different soils after 24 hours was found to be roxarsone (B1679585) > this compound > phenylarsonic acid. bvsalud.orgbvsalud.org

The pH of the environment is a critical factor affecting adsorption, as it controls the surface charge of the sorbent material and the speciation of the arsanilic acid molecule. up.ac.za The interaction between the charged species of the molecule and the surface of minerals like iron oxides is a key mechanism for adsorption. researchgate.net

Table 1: Adsorption Data for Phenylarsenicals on Acrisol Soil

Compound Saturation Capacity (g(As) kg(soil)⁻¹)
This compound 3.4
Phenylarsonic acid 10.9
Roxarsone 1.9

Data sourced from sorption isotherm analysis on unpolluted, non-sterilized Acrisol soil. bvsalud.org

Several environmental parameters significantly influence the abiotic transformation of this compound.

pH: As noted, pH affects both photolytic degradation rates and adsorption-desorption equilibria. up.ac.zaresearchgate.net The speciation of this compound, which has multiple pKa values, changes with pH, altering its reactivity and interaction with surfaces. rhhz.netuniovi.es For example, the photolysis rate of the related p-arsanilic acid is low under acidic conditions and increases significantly with rising pH. researchgate.net

Redox Conditions: The oxidation-reduction potential (ORP) of the environment influences the stability of the arsenic species. researchgate.net Oxidizing conditions can promote the transformation of this compound and the formation of arsenate (As(V)), while reducing conditions may favor the formation of the more mobile and toxic arsenite (As(III)). researchgate.net

Presence of Minerals and Organic Matter: The degradation of this compound can be mediated by soil components. evitachem.com For instance, it can degrade in soil suspensions, particularly in the presence of manganese oxides. evitachem.com The presence of natural organic matter can also affect transformation processes, potentially by competing for binding sites on minerals or by acting as photosensitizers. scribd.com

Light Intensity: For photolytic degradation, the intensity of sunlight is a direct factor. researchgate.net Higher light intensity generally leads to a faster degradation rate. rhhz.net

Adsorption and Desorption Phenomena of Arsanilic Acid on Geochemical Substrates

Biotic Transformation and Microbial Metabolism of this compound

Microbial activity can lead to the degradation of phenylarsonic acids. researchgate.netresearchgate.net The primary biotic transformation pathway involves the cleavage of the carbon-arsenic (C-As) bond, which releases inorganic arsenic into the environment. researchgate.net

A study investigating the degradation of phenylarsonic acid and this compound in contact with suspensions of soils of volcanic origin identified several transformation products. acs.orgscribd.comufz.de Using advanced analytical techniques, researchers detected the formation of nitrophenylarsonic acid. researchgate.net This suggests that microbial processes can lead to the nitration of the aromatic ring. Other potential transformations include methylation, where methyl groups are added to the arsenic atom, a common microbial process for detoxifying arsenic. acs.org

Under anaerobic conditions, such as those found in saturated soils or sediments, microbial metabolism can lead to the slow degradation of aminophenylarsonic acids, with arsenite (As(III)) and arsenate (As(V)) being observed as the final inorganic products. researchgate.net The degradation of these compounds is often stimulated by the presence of electron-donating substrates, confirming the microbial role in the process. researchgate.net

Enzymatic Mechanisms in Organoarsenic Compound Metabolism

The biotransformation of organoarsenic compounds, including this compound, is a complex process mediated by specific enzymatic pathways. These mechanisms are crucial for understanding the detoxification and metabolic fate of arsenic within organisms. The primary enzymatic process involved in the metabolism of many arsenic compounds is methylation, catalyzed by methyltransferases. nih.govresearchgate.net

In many organisms, the enzyme Arsenic (+3 oxidation state) methyltransferase (AS3MT) plays a central role. nih.gov This enzyme facilitates the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to trivalent arsenic species. researchgate.netwikipedia.org The metabolism of inorganic arsenic, which is often a product of organoarsenic degradation, typically involves a reduction step followed by oxidative methylation. For instance, arsenate (AsV) is first reduced to the more toxic arsenite (AsIII). researchgate.netfrontiersin.org This reduction can be an enzymatic process involving arsenate reductases or a non-enzymatic reaction with glutathione (B108866) (GSH). frontiersin.org

Subsequently, AS3MT catalyzes the methylation of AsIII. researchgate.net This process generates intermediate metabolites such as monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), which are trivalent. nih.gov These intermediates are then oxidized to their less toxic pentavalent forms, monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV), which are considered the end products of this metabolic pathway and are more readily excreted. researchgate.netnih.gov Glutathione (GSH) is also implicated in these transformations, not only in the initial reduction of AsV but also in forming arsenic-glutathione conjugates, which are then transported by specific membrane proteins like the Multidrug Resistance Proteins (MRPs). researchgate.netnih.gov

Table 1: Key Enzymes and Molecules in Organoarsenic Metabolism

Enzyme/MoleculeRole in MetabolismReference
Arsenic (+3) methyltransferase (AS3MT) Catalyzes the transfer of methyl groups from SAM to trivalent arsenic. researchgate.netnih.govwikipedia.org
S-adenosylmethionine (SAM) Acts as the methyl group donor in the methylation process. researchgate.netwikipedia.org
Glutathione (GSH) Participates in the reduction of pentavalent arsenic to trivalent arsenic and forms conjugates for transport. researchgate.netfrontiersin.org
Arsenate Reductase (ACR) An enzyme that directly reduces arsenate (AsV) to arsenite (AsIII). frontiersin.org
Multidrug Resistance Proteins (MRP) Facilitate the efflux of arsenic-glutathione conjugates from the cell. nih.gov

Microbial Community Dynamics in this compound-Contaminated Environments

The introduction of this compound into an environment significantly alters the native microbial community structure, fostering the growth of populations capable of tolerating and metabolizing this organoarsenic compound. Studies have shown that environments with high levels of arsenic contamination tend to host a greater diversity of arsenic-resistant bacteria, suggesting an evolutionary adaptation to the stress imposed by the contaminant. researchgate.net

In environments contaminated with arsanilic acid and other organoarsenicals, specific microbial taxa become dominant. Research on the degradation of p-arsanilic acid in bioelectrochemical systems identified the genus Alcaligenes as being primarily responsible for the initial breakdown of the compound. hep.com.cnresearchgate.net Following the degradation of the parent compound and the release of inorganic arsenic, other microbial groups play key roles in the subsequent transformation of arsenic species. For instance, Anaerobacillus and Desulfitibacter have been identified as crucial in the reduction of arsenate (AsV) and arsenite (AsIII), respectively. hep.com.cnresearchgate.net

General studies of arsenic-contaminated aquifers have revealed that Proteobacteria (including Gamma-, Beta-, and Alpha-proteobacteria) are often the dominant phylum. researchgate.net Within this phylum, genera such as Geobacter are known to be involved in the reductive dissolution of arsenic from iron minerals, a key process in arsenic mobilization in groundwater. uni-tuebingen.de Other genera, like Pseudomonas, have also been identified in highly contaminated waters and are thought to be involved in arsenic transformation. nih.gov The presence and activity of these microbial communities are fundamental drivers of the arsenic biogeochemical cycle in contaminated sites.

Table 2: Microbes Involved in Arsanilic Acid Degradation and Arsenic Cycling

Microbial GenusRole in Arsenic TransformationEnvironmentReference
Alcaligenes Responsible for the degradation of p-arsanilic acid.Bioelectrochemical System hep.com.cnresearchgate.net
Anaerobacillus Key player in the reduction of arsenate (AsV).Bioelectrochemical System hep.com.cnresearchgate.net
Desulfitibacter Plays a key role in the reduction of arsenite (AsIII).Bioelectrochemical System hep.com.cnresearchgate.net
Geobacter Involved in the reductive dissolution of arsenic from minerals.Aquifer Sediments uni-tuebingen.de
Pseudomonas Implicated in arsenic metabolism in contaminated groundwater.Contaminated Groundwater nih.gov

Fate and Speciation of Arsenic in Environmental Compartments Post-o-Arsanilic Acid Degradation

Once this compound is introduced into the environment, it undergoes transformation processes that break the carbon-arsenic (C-As) bond, releasing arsenic in various inorganic and methylated forms. mdpi.com The ultimate fate and chemical form (speciation) of this arsenic are influenced by the environmental conditions and microbial activities.

Studies have demonstrated that the degradation of arsanilic acid leads to the formation of more toxic inorganic arsenic species, primarily arsenite (AsIII) and arsenate (AsV). hep.com.cnmdpi.com For example, in a two-stage bioelectrochemical process for treating p-arsanilic acid, its degradation resulted in the release of 700 µg/L of As(V) and 18 µg/L of As(III) into the solution. hep.com.cnresearchgate.net The predominance of As(V) is common under oxygenated conditions, while As(III) is more prevalent in reducing environments. uni-tuebingen.de

In soil and aquatic systems, these inorganic arsenic species can be further transformed. Research on rice cultivated in soil treated with arsanilic acid showed that the arsenic absorbed by the plants was present not only as inorganic arsenic (Asi) but also as methylated species, including dimethylarsinic acid (DMA) and monomethylarsonic acid (MMA). agriculturejournals.czagriculturejournals.cz This indicates that microbial methylation of the released inorganic arsenic occurs within the soil environment.

The mobility and bioavailability of these arsenic species are governed by their interaction with soil and sediment components. Arsenate (AsV), being an analog of phosphate (B84403), has a strong tendency to adsorb onto iron (hydr)oxides, which can limit its mobility. uni-tuebingen.demdpi.com However, its fate can be complex, as it may be released back into the groundwater through microbially-mediated reductive dissolution. uni-tuebingen.de The final distribution of arsenic post-degradation is a dynamic equilibrium between dissolved species in water, arsenic sequestered in soil or sediment, and forms taken up and transformed by biota.

Table 3: Arsenic Species Detected After Arsanilic Acid Degradation

Arsenic SpeciesChemical FormulaCommon EnvironmentReference
Arsenate (AsV) AsO₄³⁻Oxic soils and water hep.com.cnuni-tuebingen.demdpi.com
Arsenite (AsIII) AsO₃³⁻Anoxic/Reducing soils and water hep.com.cnuni-tuebingen.demdpi.com
Monomethylarsonic acid (MMA) CH₃AsO₃H₂Soil, Plants agriculturejournals.czagriculturejournals.cz
Dimethylarsinic acid (DMA) (CH₃)₂AsO₂HSoil, Plants agriculturejournals.czagriculturejournals.cz

Toxicological Mechanisms and Biological Interactions of O Arsanilic Acid

Comparative Toxicology of Organic Versus Inorganic Arsenic Species

The toxicity of arsenic is highly dependent on its chemical form, with a significant distinction between organic and inorganic species. Generally, inorganic arsenic compounds are considered more toxic than organic arsenicals. mcgill.canih.gov Trivalent arsenicals (AsIII), such as arsenite, are typically more potent toxicants than pentavalent arsenicals (AsV), like arsenate. nih.gov This difference in toxicity is attributed to several factors, including cellular uptake and metabolism. nih.gov

Organic arsenicals in the pentavalent state, such as o-arsanilic acid, are generally less toxic than their inorganic counterparts because they are not as readily taken up by cells and undergo limited metabolism. nih.gov For instance, a study on HeLa cells demonstrated that significantly higher concentrations of the organic arsenicals 3-nitro-4-hydroxyphenylarsonic acid (84 ppm) and sodium arsanilate (65 ppm) were required to inhibit growth by 50% compared to only 2 ppm of the inorganic sodium arsenate. nih.gov However, it is crucial to note that under certain environmental and biological conditions, organoarsenicals can be transformed into more toxic inorganic forms. mdpi.commdpi.com

The primary mechanism of toxicity for trivalent inorganic arsenic involves its high affinity for sulfhydryl groups in proteins and enzymes, leading to their inactivation. aacrjournals.orgcabidigitallibrary.org In contrast, pentavalent inorganic arsenic's toxicity is partly due to its structural similarity to phosphate (B84403), allowing it to substitute for phosphate in essential biochemical reactions, such as oxidative phosphorylation. nih.govnih.gov While organic arsenicals like this compound are less reactive, their metabolism can lead to the formation of more toxic intermediates. nih.govencyclopedia.pub

Table 1: Comparative Toxicity of Arsenic Species

Arsenic Species General Toxicity Primary Mechanism of Action
Inorganic As(III) (e.g., Arsenite) High Binds to sulfhydryl groups of proteins and enzymes. aacrjournals.orgcabidigitallibrary.org
Inorganic As(V) (e.g., Arsenate) Moderate Competes with phosphate in biochemical pathways. nih.govnih.gov
Organic As(V) (e.g., this compound) Low to Moderate Limited cellular uptake and metabolism; can transform to more toxic forms. nih.govmdpi.com
Organic As(III) metabolites High Intermediate metabolites can be more cytotoxic than parent compounds. encyclopedia.pub

Cellular and Subcellular Responses to this compound Exposure

Exposure to this compound can elicit a range of cellular and subcellular responses, culminating in cytotoxicity and genotoxicity. These responses are often mediated by the generation of reactive oxygen species and subsequent damage to cellular macromolecules.

A key mechanism of arsenic-mediated toxicity, including that of this compound, is the induction of oxidative stress through the generation of reactive oxygen species (ROS). researchgate.netimi.hr ROS, such as superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are produced during the metabolic processing of arsenic. researchgate.netimi.hroup.com An imbalance between the production of these pro-oxidants and the cell's antioxidant defense system leads to oxidative damage to vital biomolecules like lipids, proteins, and DNA. researchgate.net

Studies have shown that exposure to arsanilic acid can lead to increased lipid peroxidation, as indicated by elevated malondialdehyde (MDA) content, and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in piglet Sertoli cells. researchgate.net This disruption of the cellular redox balance is a critical event in the toxic effects of this compound. researchgate.netwaocp.org

This compound has been shown to cause DNA damage. researchgate.net While considered less toxic than inorganic arsenic, it can still induce genotoxic effects. mdpi.comresearchgate.net The genotoxicity of arsenic compounds is often linked to the generation of ROS during their biotransformation, which can lead to DNA adducts, strand breaks, and chromosomal aberrations. nih.gov

Research has demonstrated that even at low concentrations (50 µM), arsanilic acid can cause DNA damage in piglet Sertoli cells. researchgate.net Furthermore, studies using DNA biosensors have detected DNA damage caused by p-arsanilic acid in the presence of redox catalysts, highlighting its potential to interact with and damage genetic material. mdpi.comresearchgate.net Although arsenic itself may not be a classical mutagen that causes point mutations, it can enhance the mutagenicity of other carcinogens and interfere with DNA repair systems. nih.govmdpi.com

Cell death induced by this compound can occur through both apoptosis (programmed cell death) and necrosis. aacrjournals.org The specific pathway activated often depends on the concentration and cell type. At lower concentrations, arsenic compounds tend to induce apoptosis, while higher concentrations can lead to necrosis. aacrjournals.org

Studies on rat kidney epithelial cells (NRK-52e) have shown that arsanilic acid induces apoptosis and oxidative stress through the activation of the caspase-9 and caspase-3 signaling pathway. researchgate.net Caspases are a family of proteases that play a central role in the execution of apoptosis. nih.govresearchgate.net The activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 is a hallmark of the intrinsic apoptotic pathway, which is often triggered by cellular stress, including oxidative stress and DNA damage. researchgate.netnih.gov In contrast, some studies with other arsenic compounds have shown that at high concentrations, cell death occurs via necrosis, a process characterized by cell swelling and lysis. aacrjournals.org

DNA Damage and Genotoxicity Mechanisms

Impact on Specific Biological Systems and Cellular Models

The toxic effects of this compound have been investigated in various biological systems and cellular models, revealing organ-specific and cell-type-specific responses.

Renal System: The kidneys are a target for this compound toxicity. Studies using rat kidney epithelial cells (NRK-52e) have provided insights into the molecular mechanisms of its cytotoxicity, demonstrating the induction of apoptosis and oxidative stress. researchgate.net

Reproductive System: Research on piglet Sertoli cells has shown that arsanilic acid can inhibit cell growth at high concentrations and cause DNA damage at lower concentrations, suggesting potential adverse effects on the male reproductive system. researchgate.net

Invertebrate Models: The earthworm Eisenia fetida has been used as a biomarker to assess the toxicity of arsanilic acid. Quantitative real-time PCR revealed significant differential gene expression in response to arsanilic acid treatment, indicating a molecular-level response to exposure. researchgate.net

Cancer Cell Lines: While much of the research on arsenic-induced apoptosis has focused on inorganic arsenic trioxide in leukemia cells, aacrjournals.orgconicet.gov.ar the general mechanisms of inducing apoptosis through oxidative stress and caspase activation are relevant to understanding the potential effects of this compound and its metabolites on cancer cells. researchgate.netresearchgate.net Studies on human lung (A549) and bladder (T24) cancer cells have been used to assess the cytotoxicity of various arsenicals. encyclopedia.pubacs.org

In Vitro Digestion/Caco-2 Cell Model: This model has been used to evaluate the bioavailability of arsenic from rice cultivated in soil exposed to p-arsanilic acid. agriculturejournals.cz The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established model for studying intestinal absorption. agriculturejournals.cz

Table 2: Effects of this compound on Different Biological Models

Biological System/Cell Model Observed Effects
Rat Kidney Epithelial Cells (NRK-52e) Induction of apoptosis and oxidative stress via caspase-9 and -3 activation. researchgate.net
Piglet Sertoli Cells Inhibition of cell growth, increased oxidative stress, and DNA damage. researchgate.net
Eisenia fetida (Earthworm) Significant changes in gene expression. researchgate.net
Human Cancer Cell Lines (A549, T24) Used to determine the cytotoxicity of arsenicals and their metabolites. encyclopedia.pubacs.org
Caco-2 Cells Used to assess intestinal bioavailability of arsenic species. agriculturejournals.cz

In Vivo Metabolism of Organoarsenicals and Identification of Metabolites

The in vivo metabolism of organoarsenicals is a critical determinant of their toxicity. While pentavalent organic arsenicals like this compound are relatively less toxic, they can be metabolized into more hazardous compounds. mdpi.commdpi.com The biotransformation of arsenic typically involves reduction from the pentavalent to the trivalent state, followed by oxidative methylation. nih.govoup.com

The liver is the primary site for arsenic metabolism, where inorganic arsenic is methylated to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). cabidigitallibrary.orgoncotarget.com These methylation processes are considered a detoxification pathway, as the methylated products are more readily excreted. encyclopedia.pub However, the trivalent methylated intermediates, such as monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), are highly toxic, in some cases more so than inorganic arsenite. encyclopedia.puboncotarget.com

Studies on the metabolism of other phenylarsonic acids, such as roxarsone (B1679585), in chickens have identified several metabolites in litter, including inorganic arsenite and arsenate, MMA, DMA, and a new metabolite, N-acetyl-4-hydroxy-m-arsanilic acid (N-AHAA). nih.gov The presence of these metabolites, particularly the more toxic inorganic and trivalent forms, highlights the environmental relevance of organoarsenical metabolism. nih.gov Similarly, the metabolism of roxarsone in human hepatic cells resulted in the formation of over 10 arsenic species, including a thiolated roxarsone that was more toxic than the parent compound. acs.org These findings suggest that the in vivo metabolism of this compound could also lead to a variety of metabolites with different toxicological profiles.

Interactions with Detoxification and Antioxidant Defense Systems

The toxicological profile of arsenicals is intrinsically linked to their ability to induce oxidative stress and interact with cellular defense mechanisms. While detailed research specifically targeting the ortho- isomer of arsanilic acid is not extensive, the established behavior of other organoarsenicals provides a framework for understanding its interactions with detoxification and antioxidant systems. The primary mechanisms involve the generation of reactive oxygen species (ROS), direct engagement with thiol-containing molecules like glutathione, modulation of antioxidant enzyme activity, and activation of key transcriptional pathways that govern cellular stress responses.

Induction of Oxidative Stress

A central mechanism of arsenic toxicity is the generation of ROS and reactive nitrogen species (RNS), which leads to a state of oxidative stress within the cell. europa.euwikipedia.org This imbalance between the production of oxidants and the cell's ability to neutralize them can cause damage to vital cellular components, including lipids, proteins, and DNA. wikipedia.orgkobic.re.kr The production of ROS by arsenicals can be facilitated by enzymes such as NADPH oxidase, which is upregulated in the presence of arsenic and generates superoxide radicals. wikipedia.org These radicals can subsequently form other reactive species like hydrogen peroxide and hydroxyl radicals, contributing to cellular injury. wikipedia.org

Interaction with Glutathione (GSH)

Glutathione, a tripeptide with a prominent sulfhydryl group, is the most abundant intracellular antioxidant and plays a critical role in the detoxification of arsenicals. Trivalent arsenicals exhibit a high affinity for such sulfhydryl groups, making glutathione and cysteine-containing proteins primary targets. nih.govacs.org

Research investigating the reaction of various phenylarsonic acids with thiol-containing compounds has provided direct insight into the behavior of the ortho- isomer. A study on the reaction between 2-aminophenylarsonic acid (o-APAA) and the chelating agent 2,3-dimercaptopropane-1-sulfonate (DMPS) found that the reaction rates are influenced by the position of the amino group on the aromatic ring, in a manner comparable to the reaction with glutathione (GSH). hzdr.de This indicates that this compound directly interacts with GSH, a key step in its metabolism and detoxification. hzdr.de

The interaction with glutathione serves several purposes:

Reduction: GSH can act as an electron donor for the reduction of pentavalent arsenicals (AsV) to the more toxic trivalent form (AsIII). nih.gov

Chelation and Excretion: Trivalent arsenic species can form complexes with glutathione, such as arsenic triglutathione [As(GS)₃] or methylated-arsenic-glutathione complexes. researchgate.net These complexes are more water-soluble and are key intermediates in the transport and eventual excretion of arsenic from the body. researchgate.net

Modulation of Antioxidant Enzyme Activity

Exposure to arsanilic acid can significantly alter the activity of crucial antioxidant enzymes responsible for neutralizing ROS. Studies on arsanilic acid (isomer not specified) have demonstrated a clear impact on these defense systems. For example, exposure of rice seedlings to arsanilic acid led to a decrease in the efficiency of antioxidant activities. nih.gov

More specific effects have been observed in animal cell models. A study on piglet Sertoli cells exposed to arsanilic acid revealed a significant decrease in the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), concurrent with an increase in malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net

Table 1: Effect of Arsanilic Acid on Antioxidant Enzyme Activity in Piglet Sertoli Cells Data sourced from a study on the toxic effects of arsanilic acid (isomer unspecified) on piglet Sertoli cells. researchgate.net

ParameterControl Group0.5 mM Arsanilic Acid GroupPercentage Change
SOD Activity (U/mg protein) 78.565.4↓ 16.7%
GSH-Px Activity (U/mg protein) 45.233.1↓ 26.8%
MDA Content (nmol/mg protein) 2.13.5↑ 66.7%

Activation of the Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. mdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1). wikipedia.org However, in the presence of oxidative stress induced by agents like arsenic, Keap1 releases Nrf2. wikipedia.org The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. mdpi.com This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's defense against oxidative damage. mdpi.comnih.gov The activation of the Nrf2 pathway is considered a fundamental defense mechanism against arsenic-induced toxicity. d-nb.info

Advanced Analytical Methodologies for O Arsanilic Acid Research

Chromatographic Techniques for Speciation Analysis

Chromatography is a fundamental technique for separating components of a mixture. For arsenic analysis, it is essential for speciation, which involves identifying and quantifying the different chemical forms of arsenic present in a sample. The toxicity and environmental fate of arsenic are highly dependent on its chemical form.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of organoarsenic compounds like o-arsanilic acid. It is frequently used for the separation and quantification of various arsenic species in different matrices. thermofisher.com A method using ultra-performance liquid chromatography with ultraviolet detection (UPLC-UV) has been developed for the simultaneous analysis of seven arsenic compounds, including this compound, in chicken muscle. researchgate.net This method requires a pre-column derivatization step with toluene-3,4-dithiol (B1216458) to enable detection. researchgate.net

The United States Pharmacopeia (USP) provides a specific HPLC method to quantify this compound as a potential impurity in arsanilic acid preparations. pharmacopeia.cn This method employs a column with 5-µm base-deactivated L1 packing, maintained at 30°C, with detection at 242 nm. pharmacopeia.cn HPLC has also been utilized in research to study the interactions between this compound and other molecules, such as p-sulfonatocalix nih.govarene. figshare.com

In ion-pairing reversed-phase HPLC, this compound has been studied alongside other phenylarsonic compounds. utm.my Research showed that under specific conditions (mobile phase pH 5.85), this compound co-eluted with phenylarsonic acid, indicating that method optimization is critical for resolving closely related arsenic compounds. utm.my Furthermore, this compound is often used as an analytical standard for arsenic speciation analysis in various HPLC-based methods. evitachem.com

Table 1: HPLC Methodologies for this compound Analysis

Technique Application Matrix Key Findings & Conditions Citations
UPLC-UV Quantification Chicken Muscle Pre-column derivatization with toluene-3,4-dithiol; baseline separation achieved in 13 minutes. researchgate.net
HPLC-UV Impurity Testing Arsanilic Acid USP method; 4.6-mm × 15-cm L1 column; 242-nm detector; temperature 30°C. pharmacopeia.cn
IP-RP-HPLC Speciation Aqueous Co-eluted with phenylarsonic acid at pH 5.85 using 5 mM tetrabutylammonium (B224687) chloride. utm.my
HPLC Interaction Study Aqueous Solution Used to confirm the interaction between this compound and p-sulfonatocalix nih.govarene. figshare.com

Capillary Electrophoresis (CE) is another powerful separation technique noted for its high efficiency and minimal sample consumption. It is particularly well-suited for the speciation of ionic arsenic compounds. A method was developed for the simultaneous determination of ten arsenic compounds, including this compound, using a CE system. nih.gov Baseline separation was achieved on a 100 cm x 50 µm ID fused-silica capillary using an electrophoretic buffer composed of 12 mM NaH₂PO₄ and 8 mM HBO₃ at a pH of 9.20, with an applied voltage of +30 kV. nih.gov

In other applications, this compound has served as a mobility marker and an internal standard for the quantification of other common arsenic species in rice and rice cereal. nih.govacs.org In one such study, five different arsenic species, including this compound, were successfully separated in under 10 minutes. researchgate.net

To achieve the low detection limits required for trace arsenic analysis, chromatographic techniques like HPLC and CE are often coupled with highly sensitive detectors. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the detector of choice for elemental speciation due to its high sensitivity and ability to measure specific isotopes. thermofisher.com

The hyphenation of CE with ICP-MS creates a potent analytical system for arsenic speciation. nih.govmdpi.com This combination has been successfully used to determine a range of arsenic compounds, including this compound, in environmental and biological samples like groundwater, herbal plants, and chicken meat. nih.gov The detection limits for ten arsenic species using this setup ranged from 0.9 to 3.0 ng As g⁻¹. nih.gov In the analysis of rice, a CE-ICP-MS method using this compound as an internal standard yielded detection limits between 0.15 and 0.27 ng g⁻¹ for the target arsenic species. nih.govacs.org The coupling of liquid chromatography with ICP-MS is also used to identify the transformation products of this compound in various systems. researchgate.net

Table 2: Performance of CE-ICP-MS for Arsenic Speciation

Analyte(s) Role of this compound Matrix Key Performance Metrics Citations
10 Arsenic Species Analyte Environmental & Biological Samples Baseline separation; LODs: 0.9-3.0 ng As g⁻¹; RSDs < 5.7%. nih.gov
4 Common Arsenic Species Internal Standard & Mobility Marker Rice & Rice Cereal LODs: 0.15-0.27 ng g⁻¹; RSDs < 2.91% for peak area. nih.govacs.orgresearchgate.net

Capillary Electrophoresis (CE) for Arsenic Speciation

Electrochemical Methods for Detection and Differentiation

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. Techniques like voltammetry can be tailored for the specific detection and differentiation of arsenic species.

Differential Pulse Cathodic Stripping Voltammetry (DPCSV) is a highly sensitive electrochemical technique used for trace analysis. brown.edu A key challenge in arsenic analysis is the differentiation of isomers, such as this compound and p-arsanilic acid. Direct analysis of these isomers using DPCSV is difficult because they produce similar voltammograms. researchgate.net

To overcome this, a method has been developed that involves a chemical derivatization step prior to DPCSV analysis. researchgate.net This method uses a diazotization reaction of the amine group on the phenyl ring. By carefully controlling the reaction conditions (pH 12.5, 0±1 °C for 40 minutes), a derivative is formed from p-arsanilic acid that produces a distinct reduction peak at -600 mV. researchgate.net Under these specific conditions, this compound does not yield a reduction peak, allowing for the selective determination and differentiation of the para-isomer from the ortho-isomer. researchgate.net The detection limit for p-arsanilic acid using this approach was found to be 4 x 10⁻⁸ M. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Environmental Monitoring

Spectroscopic techniques are indispensable for determining the chemical structure of molecules and for monitoring their presence and behavior in various environments.

Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy have been employed to investigate the interactions between this compound and other chemical entities, such as p-sulfonatocalix nih.govarene. figshare.com For structural identification, infrared (IR) spectroscopy provides a characteristic fingerprint of a molecule. The National Institute of Standards and Technology (NIST) maintains a reference IR spectrum for this compound in its database. nist.gov

In the context of environmental monitoring, spectroscopic methods can probe the interaction of arsenicals with environmental surfaces. Attenuated Total Internal Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) has been used to study the surface structure of p-arsanilic acid adsorbed onto iron (oxyhydr)oxides, revealing the formation of inner-sphere complexes. acs.org A similar approach could be applied to study the environmental fate of this compound. Surface-Enhanced Raman Scattering (SERS) is another highly sensitive technique that has been used to characterize organoarsenic compounds, with specific Raman peaks corresponding to As-O (783-799 cm⁻¹) and As-C (596-622 cm⁻¹) vibrations being key identifiers for this class of compounds. researchgate.net

Raman and SERS Spectroscopy in Organoarsenic Speciation

Raman spectroscopy and its more sensitive variant, Surface-Enhanced Raman Scattering (SERS), are powerful non-destructive techniques for the speciation of organoarsenic compounds. fiu.edu These methods provide detailed structural information based on the vibrational modes of molecules, allowing for the specific identification of different arsenic species. rsc.org

SERS, in particular, has emerged as a highly sensitive method for chemical sensing, capable of detecting trace levels of arsenic species. researchgate.net The technique relies on enhancing the Raman signal of molecules adsorbed onto a nanostructured metallic surface, typically silver or gold. acs.orgnih.gov This enhancement allows for the detection of analytes at concentrations as low as parts per billion (ppb). acs.orgnih.gov

Research has demonstrated the capability of SERS to distinguish between different organoarsenic compounds, such as p-arsanilic acid and roxarsone (B1679585), based on unique shifts in their Raman spectra upon adsorption to the SERS substrate. rsc.org For instance, the symmetric and asymmetric stretching vibrations of the AsO₃ group and the As-C stretching vibration show distinct wavenumbers in a SERS spectrum compared to a conventional Raman spectrum. rsc.org The development of novel SERS substrates, such as silver-coated gold nanorods on electrospun fibers, has further improved quantitative measurements and sensitivity. acs.orgnih.gov This unique ability to provide a molecular fingerprint makes SERS an invaluable tool for in-situ speciation studies, overcoming the limitations of traditional chromatographic methods where sample preparation can potentially alter the arsenic species. fiu.edursc.org

Table 1: Comparison of Conventional Raman and SERS for Organoarsenic Analysis

FeatureConventional Raman SpectroscopySurface-Enhanced Raman Scattering (SERS)
Principle Inelastic scattering of monochromatic light.Enhancement of Raman signal for molecules adsorbed on a nanostructured metal surface. acs.orgnih.gov
Sensitivity Lower, suitable for bulk sample analysis.Extremely high, capable of trace detection (e.g., <5 ppb). acs.orgnih.gov
Application Characterization of pure compounds. rsc.orgSpeciation in complex matrices, in-situ detection. fiu.edursc.org
Key Finding Provides fundamental vibrational spectra. rsc.orgSpectral shifts upon adsorption allow for specific identification of compounds like p-arsanilic acid and roxarsone. rsc.org

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as food products, environmental water, and biological tissues is often hindered by the presence of interfering substances. koreascience.krnih.gov Therefore, robust sample preparation and extraction protocols are essential to isolate the target analyte and ensure accurate quantification. nih.gov

Various extraction techniques have been developed, each tailored to the specific sample matrix and subsequent analytical method. Common methods include:

Solvent Extraction: This is a foundational technique used to separate analytes from a sample matrix. For instance, an EDTA-assisted solvent extraction has been successfully developed for determining residual p-arsanilic acid in aquatic products like eel, halibut, and shrimp. koreascience.kr This method involves extracting the sample with a suitable solvent system, followed by filtration and analysis, often by liquid chromatography-mass spectrometry (LC-MS/MS). koreascience.kr The use of a water-immiscible organic solvent like benzol or toluene (B28343) can also be employed to separate aniline (B41778) from arsanilic acid during synthesis and purification processes. google.com

Solid-Phase Extraction (SPE): SPE is a popular and effective technique for sample clean-up and pre-concentration. nih.gov It involves passing the sample through a solid sorbent that selectively retains the analyte or the interferences. The analyte is then eluted with a small volume of solvent. nih.gov Sorbents with immobilized chelating agents are frequently used for arsenic speciation. nih.gov

Microextraction Techniques: To reduce solvent consumption and improve efficiency, various microextraction methods have been developed. nih.gov These include liquid-phase microextraction (LPME) and solid-phase microextraction (SPME). nih.govnih.gov LPME uses a minimal amount of solvent (microliters) for extraction, while SPME utilizes a coated fiber to adsorb the analyte directly from the sample. nih.govnih.gov

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the sample and solvent mixture in a closed vessel, accelerating the extraction process. researchgate.net It is a common approach for extracting arsenic species from food commodities prior to analysis by methods like high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). researchgate.net

The choice of extraction protocol depends on factors like the chemical properties of this compound, the nature of the sample matrix (e.g., high-fat content), and the sensitivity required for the analysis. koreascience.kr

Table 2: Overview of Extraction Protocols for Arsanilic Acid

Extraction MethodMatrix TypeKey PrincipleSubsequent AnalysisReference
EDTA-Assisted Solvent Extraction Aquatic Products (Eel, Halibut, Shrimp)Use of EDTA and a solvent to extract the analyte from high-fat and low-fat matrices.LC-MS/MS koreascience.kr
Solid-Phase Extraction (SPE) Environmental & Biological SamplesSelective sorption of analytes onto a solid phase, followed by elution.HPLC, GC nih.gov
Microwave-Assisted Extraction (MAE) Food Commodities (e.g., Rice)Accelerated solvent extraction using microwave energy.HPLC-ICP-MS researchgate.net
Liquid-Phase Microextraction (LPME) Aqueous SamplesExtraction using microliter volumes of a solvent.GC, HPLC, CE nih.gov

Method Validation and Quality Assurance in this compound Quantification

To ensure that an analytical method for quantifying this compound is reliable, accurate, and suitable for its intended purpose, it must undergo rigorous validation. ich.orgresearchgate.net Method validation establishes the performance characteristics of the procedure and is a critical component of quality assurance. researchgate.net The validation process typically assesses several key parameters as outlined by international guidelines such as those from the Codex Alimentarius Commission (CODEX) or the International Council for Harmonisation (ICH). koreascience.krich.org

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. koreascience.kr For chromatographic methods, this is often confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples. koreascience.kr

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org Linearity is typically evaluated by analyzing a series of standards and is often expressed by the coefficient of determination (r²), with values ≥ 0.995 considered acceptable. koreascience.kr

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. koreascience.kr Recoveries in the range of 72-80% have been reported for p-arsanilic acid in aquatic products. koreascience.kr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. ich.org RSD values below 7% are often considered acceptable. koreascience.kr

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org For p-arsanilic acid analysis in food, an LOQ of 5 ppb has been achieved using LC-MS/MS. koreascience.kr

A comprehensive quality assurance program, including method validation and the use of reference materials, ensures that the data generated are accurate and defensible. researchgate.netresearchgate.net

Table 3: Method Validation Parameters for p-Arsanilic Acid in Aquatic Products via LC-MS/MS

ParameterDefinitionTypical Acceptance CriteriaReported FindingReference
Linearity (r²) Proportionality of signal to concentration.≥ 0.995≥ 0.9951 koreascience.kr
Accuracy (% Recovery) Closeness to the true value.Varies by method and matrix.72.72 - 78.73% koreascience.kr
Precision (% RSD) Agreement between repeated measurements.Varies by method and matrix.≤ 6.98% (Inter-day) koreascience.kr
Limit of Quantification (LOQ) Lowest amount quantifiable with accuracy.Method and regulatory dependent.5 ppb koreascience.kr

Innovations and Emerging Research Directions in O Arsanilic Acid Studies

Development of Novel Materials for Environmental Remediation of Organoarsenicals

Recent research has focused on designing and synthesizing novel materials with high efficiency for removing organoarsenicals from contaminated water and soil. While much of this research has centered on the more commonly used p-arsanilic acid (p-ASA), the findings provide a strong foundation for developing materials to remediate o-arsanilic acid. The key challenge lies in the structural differences between isomers, which can significantly affect their interaction with adsorbent materials. evitachem.com

Key Research Findings:

Metal Oxide Nanocomposites: Flower-like cobalt-iron oxide (CoFe2O4) nanoparticles have been demonstrated as effective sorbents for removing a variety of aromatic organoarsenicals from water, including this compound (2-aminophenylarsonic acid). taylorandfrancis.com These materials offer a high surface area and specific binding sites for arsenic compounds.

Manganese Oxides: Birnessite (δ-MnO2), a common metal oxide found in soil, has been shown to mediate the rapid degradation of p-arsanilic acid under acidic conditions. acs.org The process involves the formation of a surface complex followed by electron transfer, which leads to the cleavage of the arsenite group. acs.org Studies comparing this compound with its para-isomer and other related compounds show that the position of the amino group and the type of substituent group significantly influence the rates of adsorption and oxidation on birnessite. evitachem.com

Metal-Organic Frameworks (MOFs): Amine-functionalized MOFs, such as UiO-67-NH2, have shown a twofold increase in adsorption affinity for p-ASA compared to their unmodified counterparts. nih.gov The removal mechanism is a combination of As-O-Zr coordination, hydrogen bonding, and π-π stacking, with the amine groups playing a critical role in enhancing binding affinity. nih.gov

Macrocyclic Molecules: The interaction of this compound with macrocyclic hosts like p-sulfonatocalix mdpi.comarene has been investigated. Research revealed that while p-arsanilic acid is included within the host's cavity, this compound does not exhibit this behavior, highlighting how the ortho-position of the arsonic acid group prevents certain binding interactions. evitachem.com

Material TypeSpecific ExampleTarget Analyte(s)Key FindingReference(s)
Nanocomposites Flower-like CoFe2O4 NPsThis compound , p-Arsanilic acid, Roxarsone (B1679585), etc.High efficiency as a sorbent for various aromatic organoarsenicals. taylorandfrancis.com
Soil Minerals Birnessite (δ-MnO2)p-Arsanilic acid, This compound Mediates rapid degradation; reactivity is highly dependent on the isomer's structure (substituent position). evitachem.comacs.org
MOFs Amine-modified UiO-67p-Arsanilic acidAmine groups significantly enhance adsorption affinity through multiple interaction mechanisms. nih.gov
Macrocycles p-Sulfonatocalix mdpi.comareneThis compound , p-Arsanilic acidDemonstrates isomeric selectivity; this compound does not form an inclusion complex, unlike the para-isomer. evitachem.com

Bioelectrochemical Systems for Organoarsenic Degradation and Recovery

Bioelectrochemical systems (BES) are an emerging technology for treating wastewater contaminated with persistent organic pollutants, including organoarsenicals. These systems integrate microbial and electrochemical processes to achieve efficient degradation and recovery of contaminants.

While specific studies on this compound are limited, research on p-arsanilic acid and Roxarsone demonstrates the significant potential of this technology. A two-stage BES has been shown to effectively degrade p-arsanilic acid and recover the resulting inorganic arsenic. hep.com.cnresearchgate.net The process involves:

Anodic Stimulation: In the first stage, the anode acts as an electron acceptor, which significantly enhances the microbial degradation of the organoarsenic compound. hep.com.cnacs.org For p-arsanilic acid, the bacterium Alcaligenes has been identified as being responsible for this degradation. hep.com.cnhep.com.cn

Cathodic Recovery: In the second stage, the electrode polarity is reversed. The cathode acts as an electron donor, facilitating the reduction of the liberated inorganic arsenic species (As(V) and As(III)), which can then be recovered as a deposit on the cathode surface. hep.com.cnhep.com.cn Microbes such as Anaerobacillus and Desulfitibacter have been identified as key players in the reduction of As(V) and As(III) at the cathode. hep.com.cnhep.com.cn

Sulfate-mediated BES have also proven effective for the complete degradation of Roxarsone and its persistent metabolite, HAPA, with the added benefit of immobilizing the released arsenic as sulfide (B99878) precipitates. smolecule.comacs.org These findings suggest that BES technology is a promising avenue for the complete remediation of wastewater containing various organoarsenic compounds, including this compound. hep.com.cnacs.org

Computational Chemistry and Modeling of this compound Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the behavior of organoarsenic compounds at the molecular level. These theoretical studies provide critical insights into properties and reaction mechanisms that are difficult to observe experimentally.

Research in this area has largely concentrated on p-arsanilic acid. For instance, DFT calculations have been used to:

Investigate the complexation of p-ASA with hydrated iron oxide clusters, which are common minerals in soil. These studies calculate energies, geometries, and vibrational frequencies to determine that the formation of both inner- and outer-sphere surface complexes is thermodynamically favorable. acs.orgnih.gov

Elucidate the adsorption mechanisms onto novel materials like amine-modified MOFs, revealing the specific roles of different types of chemical bonds (e.g., As-O-Zr coordination, hydrogen bonding). nih.gov

Study the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and vibrational spectra of p-ASA. globalresearchonline.net

Compare different theoretical models and machine learning approaches for the accurate prediction of pKa values for a range of arsonic acids. researchgate.net

Although these computational methods have been extensively applied to the para-isomer, their application to this compound remains a significant area for future research. Such studies would be invaluable for understanding the unique structural and electronic properties of the ortho-isomer, predicting its environmental behavior, and designing materials and processes for its selective detection and remediation.

Applications in Advanced Biochemical and Analytical Techniques

Accurate and sensitive detection of this compound is essential for monitoring its presence in environmental and biological samples. Modern applications have moved beyond its historical uses, now employing it as a specific reagent in advanced analytical and biochemical methods.

Determination of Total Arsenic: A key contemporary application of this compound is in the laboratory for the determination of total arsenic in biological samples, such as urine. biosynth.com

Electrochemical Differentiation of Isomers: Direct determination of this compound and p-arsanilic acid can be challenging as they produce similar voltammograms in techniques like differential-pulse cathodic stripping voltammetry (DPCSV). researchgate.netnih.gov An innovative method has been developed to differentiate them by leveraging a diazotization and coupling reaction. Under specific pH conditions (pH 12.5), only the para-isomer forms a colored azo compound that produces a reduction peak, allowing for its selective determination in the presence of the ortho-isomer. researchgate.netnih.govtandfonline.com

Biochemical Research: this compound is used in biochemical research to track the binding of labeled anti-cross-reactive idiotype (CRI) preparations to specific hybridoma proteins. biosynth.com

Chromatographic and Spectrometric Methods: For general arsenic speciation, a suite of advanced analytical techniques is employed. researchgate.netrsc.org High-performance liquid chromatography (HPLC) is commonly used for separation, often coupled with highly sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) or atomic fluorescence spectrometry (AFS) for elemental detection and quantification. hep.com.cnresearchgate.net These coupled techniques are the most selective and sensitive methods for determining the concentration of different arsenic species in complex matrices. rsc.org

Integrated Approaches for Comprehensive Risk Assessment of Arsenic Species

Evaluating the potential health risks of this compound requires a comprehensive and integrated approach that considers its entire lifecycle, from its use and potential release into the environment to human exposure and specific toxicity. The risk assessment framework for arsenic has matured significantly, emphasizing the critical need to evaluate different arsenic species individually due to their varying toxicities. epa.govnih.gov

An integrated risk assessment for this compound would involve several key components:

Species-Specific Hazard Identification: The toxicity of this compound must be characterized separately from other organoarsenicals and, most importantly, from inorganic arsenic, which is a classified human carcinogen. epa.gov

Exposure Assessment: This involves identifying and quantifying human exposure pathways. For organoarsenicals used in agriculture, this includes their potential to contaminate soil and water, leading to their presence in food products like rice or their direct occurrence in animal-derived foods. taylorandfrancis.comresearchgate.net

Biotransformation: The assessment must account for the transformation of this compound in the environment and in the body, which can lead to the formation of other arsenic species, including inorganic arsenic.

Margin of Exposure (MOE) Approach: In cases where toxicological data are insufficient to establish a definitive health-based guidance value, regulatory bodies like the European Food Safety Authority (EFSA) use the Margin of Exposure (MOE) approach. europa.eu This tool compares the dose at which a measurable adverse effect is observed to the estimated human exposure level to determine if there is a potential health concern. europa.eu

A comprehensive risk assessment for this compound is an ongoing need, requiring more research into its specific toxicological profile and environmental fate to fully understand and manage any potential risks to human health and ecosystems.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for o-Arsanilic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : o-Arsanilic acid (2-aminobenzenearsonic acid, CAS 2045-00-3) is synthesized via reduction of nitro-substituted precursors. Electrolytic reduction of 2-nitrobenzenearsonic acid in 3 N NaOH with Cu or Pb electrodes yields 57–96% product, depending on catalysts (e.g., Fe powder) and temperature . Fe powder in aqueous NaCl under reflux achieves 67–73% yield. Purity is validated via paper chromatography, electrophoresis, and ion-exchange methods, with m.p. 149–151°C as a key identifier .

Q. How can researchers characterize o-Arsanilic acid’s structural and chemical properties for reproducibility?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : FT-IR for As-O and NH₂ group identification.
  • Chromatography : Paper chromatography and ion-exchange methods to confirm mobility and purity .
  • Elemental Analysis : Combustion analysis for C, H, N, and As content (theoretical composition: C₆H₈AsNO₃) .
  • Thermal Analysis : Melting point determination (149–151°C) as a critical purity indicator .

Q. What are the primary challenges in detecting o-Arsanilic acid in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : Challenges include matrix interference and low analyte concentration. Capillary electrophoresis coupled with ICP-MS (CE-ICPMS) is recommended, using α-amylase-assisted microwave extraction to reduce viscosity in rice matrices. o-Arsanilic acid serves as an internal standard, achieving detection limits of 0.15–0.27 ng/g and RSD <2.91% .

Advanced Research Questions

Q. How does o-Arsanilic acid behave in environmental systems, particularly in soil-rice transfer pathways?

  • Methodological Answer : Studies using ⁷⁴As-labeled o-Arsanilic acid reveal its degradation in soil via microbial activity, generating arsenate [As(V)] and phenylarsonic acid derivatives. Rice uptake studies show translocation from soil to grain, with speciation influenced by soil pH and organic matter. Validation via SRM 1568b and CRM 7503-a reference materials confirms <5% deviation in inorganic arsenic quantification .

Q. What are the conflicting findings in o-Arsanilic acid degradation studies, and how can they be resolved?

  • Methodological Answer : Contradictions arise in degradation product identification. For example, some studies report phenylarsonic acid as a primary metabolite, while others detect arsenosugars. Resolution requires:

  • Advanced Speciation : HPLC-ICPMS or XANES to distinguish organoarsenic species.
  • Isotopic Tracing : Using ⁷⁴As-labeled compounds to track degradation pathways .
  • Controlled Incubation : Simulating soil conditions (e.g., redox potential, microbial consortia) to isolate variables .

Q. How can researchers design experiments to assess o-Arsanilic acid’s interaction with biomolecules (e.g., proteins or enzymes)?

  • Methodological Answer : Use diazonium salt coupling to conjugate o-Arsanilic acid with carrier proteins (e.g., BSA, KLH) for immunological studies. Structural analogs (e.g., p-arsanilic acid) serve as controls to evaluate hapten specificity. T-cell activation assays and monoclonal antibody cross-reactivity tests provide mechanistic insights .

Q. What methodological gaps exist in quantifying o-Arsanilic acid’s toxicity in aquatic ecosystems?

  • Methodological Answer : Current LC-MS/MS methods lack sensitivity for sub-ppb levels in water. Enhance detection via:

  • Preconcentration : Solid-phase extraction (SPE) with mixed-mode sorbents.
  • Derivatization : Using chelating agents (e.g., dithiothreitol) to improve ionization efficiency in MS .

Key Recommendations for Researchers

  • Experimental Design : Include isotopic labeling (⁷⁴As) for degradation pathway studies .
  • Data Validation : Use certified reference materials (e.g., SRM 1568b) to cross-check arsenic speciation .
  • Contradiction Management : Apply multivariate analysis to isolate environmental variables affecting degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Arsanilic acid
Reactant of Route 2
Reactant of Route 2
o-Arsanilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.